molecular formula C15H16N2O B1465716 5-amino-N-benzyl-2-methylbenzamide CAS No. 301527-53-7

5-amino-N-benzyl-2-methylbenzamide

Cat. No.: B1465716
CAS No.: 301527-53-7
M. Wt: 240.3 g/mol
InChI Key: HPPXOQHKLFNFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-benzyl-2-methylbenzamide is an organic compound with the molecular formula C15H16N2O and a molecular weight of 240.30 g/mol . This benzamide derivative features a 5-amino group and an N-benzyl substitution on its core structure, making it a valuable intermediate in synthetic organic and medicinal chemistry research. The primary amine moiety provides a handle for further functionalization, allowing researchers to develop more complex molecules such as specialized polymers, pharmaceutical candidates, or agrochemical agents. Its structure is related to other research compounds like N-benzyl-2-methylbenzamide, highlighting its role as a functionalized building block . This product is intended for research purposes as a chemical reference standard or a synthetic precursor. It is strictly for use in a controlled laboratory environment by qualified personnel. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

5-amino-N-benzyl-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-7-8-13(16)9-14(11)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPXOQHKLFNFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-benzyl-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzamide class of compounds, characterized by the presence of an amine group and a benzyl substituent. Its chemical structure can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}N2_2O
  • Molecular Weight : 244.30 g/mol

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies suggest that benzamide derivatives can act as inhibitors of various enzymes, including histone deacetylases (HDACs) and kinases, which are crucial in cancer progression and other diseases .
  • Receptor Modulation : Some research indicates that benzamide derivatives may interact with G protein-coupled receptors (GPCRs), potentially acting as allosteric modulators . This interaction could lead to altered signaling pathways that are beneficial in treating conditions such as anxiety and neurodegenerative diseases.
  • Antiviral Activity : Benzamide derivatives have shown promise in antiviral applications, particularly against hepatitis B virus (HBV). They may inhibit HBV nucleocapsid assembly by binding to specific sites on the core protein .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity IC50 Value (μM) Reference
HDAC Inhibition0.051
Antiviral Activity (HBV)Not specified
GPCR ModulationNot specified

Case Studies

  • Anticancer Activity : In a study evaluating various benzamide derivatives, this compound exhibited significant growth inhibition in cancer cell lines, demonstrating its potential as an anticancer agent. The mechanism was linked to HDAC inhibition, leading to increased acetylation of histones and subsequent gene expression changes.
  • Antiviral Research : A recent investigation into the antiviral properties of benzamide derivatives highlighted the efficacy of this compound in reducing HBV replication in vitro. The compound was found to promote the formation of empty capsids, disrupting viral assembly without affecting host cell viability .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following comparison highlights key structural, synthetic, and functional differences between 5-amino-N-benzyl-2-methylbenzamide and related compounds.

Structural Analogues and Substituent Effects

Compound Name Substituents Key Structural Features References
This compound 5-NH₂, 2-CH₃, N-benzyl Enhanced solubility (polar NH₂), steric hindrance (CH₃)
2-Amino-5-bromo-N-benzylbenzamide 5-Br, 2-NH₂, N-benzyl Electron-withdrawing Br increases stability; reduced solubility
5-Chloro-N-(2-chlorophenyl)benzamide 5-Cl, N-(2-Cl-C₆H₄) Electron-withdrawing Cl enhances antimicrobial activity
5-Amino-2-chloro-N-cyclopentylbenzamide 5-NH₂, 2-Cl, N-cyclopentyl Cyclopentyl group may improve lipophilicity
5-Amino-2-methoxy-N,N-dimethylbenzamide 5-NH₂, 2-OCH₃, N,N-dimethyl Methoxy group increases metabolic stability

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity: Chloro and bromo substituents (e.g., 5-chloro-N-(2-chlorophenyl)benzamide) show enhanced activity against Gram-positive bacteria due to electron-withdrawing effects . Amino groups (e.g., 5-amino derivatives) may improve solubility but reduce membrane permeability compared to halogenated analogs .
  • Anticancer Potential: N-Benzyl and N-cyclopentyl groups in benzamides (e.g., 5-amino-2-chloro-N-cyclopentylbenzamide) demonstrate moderate cytotoxicity against cancer cell lines, likely due to increased lipophilicity .
  • Solubility and Stability: Methoxy groups (e.g., 5-amino-2-methoxy-N,N-dimethylbenzamide) enhance metabolic stability but reduce aqueous solubility .

Key Research Findings and Trends

Substituent-Driven Activity: Halogenated benzamides (Cl, Br) generally exhibit stronger antimicrobial activity, while amino and methoxy groups favor solubility and metabolic stability .

Synthetic Flexibility: Microwave-assisted synthesis (e.g., ) and hydrazide condensations () offer efficient routes to diverse benzamide libraries .

Structural Insights: X-ray crystallography of analogs (e.g., ) reveals planar benzamide cores with substituent-dependent conformational flexibility, critical for target binding .

Preparation Methods

Preparation of Key Intermediates: 2-Amino-5-bromo-3-methylbenzoate Derivatives

A crucial intermediate is the 2-amino-5-bromo-3-methylbenzoate , which can be prepared by bromination of 2-amino-3-methylbenzoic acid esters using a mixture of hydrogen bromide and hydrogen peroxide. This brominated intermediate serves as a substrate for cyanation to introduce the cyano group at the 5-position, which can later be converted to the amino group or used as a handle for further substitution.

Intermediate Reagents/Conditions Yield Notes
2-amino-5-bromo-3-methylbenzoate HBr/H2O2 bromination High (not specified) Bromination is selective and efficient
2-amino-5-cyano-3-methylbenzoate Cuprous cyanide, N-methyl-2-pyrrolidinone, 170°C, 4-6 h ~48-70% Cyanation replaces bromine with cyano group; reaction temperature and time critical

Cyanation and Aminolysis to Form Benzamide

The brominated ester undergoes cyanation using copper(I) cyanide in polar aprotic solvents such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc) at elevated temperatures (~170°C) for several hours. After cyanation, the cyano ester is reacted with benzylamine or methylamine in the presence of bases like sodium methoxide to form the benzamide via aminolysis.

Reaction Step Reagents Conditions Yield Purity
Cyanation CuCN, NMP, 170°C, 4-6 h 47.9-70.6% 47.9-70.6% 96-99% (LC area)
Aminolysis (amide formation) Benzylamine or methylamine, NaOMe, MeOH, RT, overnight 80-95% 80-95% 94.9-99% (quantitative LC)

Example: Benzyl 2-amino-5-bromo-3-methylbenzoate (3.00 g) reacted with CuCN in NMP at 170°C for 6 h gave benzyl 2-amino-5-cyano-3-methylbenzoate in 47.9% yield and 97.0% purity by LC. Subsequent aminolysis with methylamine and sodium methoxide in methanol at room temperature for 18 h afforded 2-amino-5-cyano-N,3-dimethylbenzamide with 80.3% yield and 94.9% purity.

Reductive Amination Approach for N-Benzyl Substitution

An alternative method for introducing the N-benzyl group involves indirect reductive amination of the corresponding 5-amino-2-methylbenzamide with benzaldehyde derivatives. This method has been used effectively in the synthesis of related N-benzyl phenethylamines and benzamides, providing good yields (46–94%) of the N-benzyl derivatives as hydrochloride salts.

Step Reagents Conditions Yield Notes
Reductive amination 5-amino-2-methylbenzamide + benzaldehyde + reducing agent (e.g., NaBH3CN) Mild, room temperature to reflux 46-94% Efficient for N-benzyl substitution, avoids direct amide formation

This method offers a versatile route to N-benzyl derivatives without requiring pre-activated esters or acid chlorides.

Purification and Quality Control

Purification methods include:

  • Filtration of precipitates after cooling and addition of water or ammonia solutions.
  • Washing with aqueous ammonia and water to remove metal impurities (e.g., copper from cyanation).
  • Recrystallization from solvents such as methanol or ethyl acetate.
  • Chromatographic purification (column chromatography) to enhance purity when necessary.

Quality is assessed by:

  • Liquid chromatography (LC) purity (typically >94%).
  • Quantitative nuclear magnetic resonance (qNMR).
  • Elemental analysis.
  • Metal content analysis (e.g., copper ppm levels).

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Purity (%) Comments
Bromination and cyanation 2-amino-3-methylbenzoic acid esters HBr/H2O2; CuCN, NMP Bromination RT; Cyanation 170°C, 4-6 h 48-70 ~97 Efficient halogenation and cyanation
Aminolysis to benzamide 2-amino-5-cyano-3-methylbenzoate ester Benzylamine or methylamine, NaOMe RT, overnight 80-95 95-99 High purity benzamide formation
Reductive amination 5-amino-2-methylbenzamide + benzaldehyde NaBH3CN or similar Mild, RT to reflux 46-94 Not specified Alternative N-benzylation route

Research Findings and Optimization Notes

  • The cyanation step is sensitive to temperature and solvent choice; NMP and DMAc are preferred solvents for copper(I) cyanide-mediated cyanation.
  • Aminolysis proceeds efficiently at room temperature with sodium methoxide catalysis, providing high yields and purity.
  • The reductive amination method allows flexibility in modifying the N-benzyl substituent and can be adapted for various benzaldehyde derivatives.
  • Purification steps are critical to remove metal residues and improve product quality, which is essential for pharmaceutical or fine chemical applications.
  • Reaction times vary from 4 hours (cyanation) to overnight (aminolysis), balancing throughput and conversion.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-N-benzyl-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
5-amino-N-benzyl-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.